Apatorsen - 1002331-21-6

Apatorsen

Catalog Number: EVT-10908478
CAS Number: 1002331-21-6
Molecular Formula: C224H304N79O116P19S19
Molecular Weight: 7157 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apatorsen is a second generation antisense drug which in preclinical experiments, inhibits production of Heat Shock Protein 27 (Hsp27) a cell survival protein found at elevated levels in many human cancers including prostate, lung, breast, ovarian, bladder, renal, pancreatic, multiple myeloma and liver cancer.
Apatorsen is a second-generation antisense oligonucleotide targeting heat shock protein 27 (Hsp27) with potential antitumor and chemosensitizing activities. Apatorsen suppresses tumor cell expression of Hsp27, which may induce tumor cell apoptosis and enhance tumor cell sensitivity to cytotoxic agents. Hsp27, a chaperone belonging to the small heat shock protein (sHsp) group of proteins, is a cytoprotective protein that supports cell survival under conditions of stress; it has been found to be over-expressed in a variety of human cancers.
Overview

Apatorsen, also known as OGX-427, is an antisense oligonucleotide designed to inhibit the expression of heat shock protein 27. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, where it targets cancer cells that exhibit resistance to conventional therapies. By modulating the expression of specific genes involved in cancer progression, Apatorsen aims to enhance the effectiveness of existing treatments and improve patient outcomes.

Source and Classification

Apatorsen is classified as an antisense oligonucleotide, a type of synthetic nucleic acid that binds to messenger RNA (mRNA) to inhibit gene expression. It specifically targets the mRNA of the heat shock protein 27 gene, which is implicated in various cancers, including castration-resistant prostate cancer. The compound is synthesized through established methodologies for producing antisense oligonucleotides and has been evaluated in clinical trials for its efficacy and safety in cancer treatment.

Synthesis Analysis

Methods

The synthesis of Apatorsen involves several key steps:

  1. Oligonucleotide Synthesis: The initial step is the solid-phase synthesis of the oligonucleotide using phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to form a desired sequence.
  2. Chemical Modifications: To enhance stability and binding affinity, various chemical modifications are introduced. These may include phosphorothioate linkages, which improve resistance to nucleases and prolong the half-life of the oligonucleotide in biological systems.
  3. Purification: Following synthesis, the oligonucleotide is purified using high-performance liquid chromatography (HPLC) to remove unreacted materials and by-products.
  4. Lyophilization: The final product is lyophilized to obtain a stable powder form, suitable for formulation into injectable solutions or other delivery methods.

Technical Details

The synthesis process requires precise control over reaction conditions and purification techniques to ensure high yield and purity of the final product. The incorporation of specific modifications can significantly influence the pharmacokinetic properties of Apatorsen.

Molecular Structure Analysis

Structure

Apatorsen consists of a sequence of nucleotides that are chemically modified to enhance its therapeutic properties. The structure typically features:

  • Phosphorothioate Backbone: This modification replaces one oxygen atom in the phosphate group with sulfur, increasing resistance to enzymatic degradation.
  • Specific Nucleotide Sequence: The sequence is designed to be complementary to the target mRNA of heat shock protein 27.

Data

The molecular weight and specific sequence details are critical for understanding its binding characteristics and efficacy. For example, Apatorsen's molecular formula reflects its modifications and intended biological activity.

Chemical Reactions Analysis

Reactions

Apatorsen primarily functions through hybridization with target mRNA, leading to several downstream effects:

  1. Inhibition of Translation: By binding to the mRNA transcript of heat shock protein 27, Apatorsen prevents ribosomal assembly and subsequent translation into protein.
  2. Induction of RNA Degradation: The binding can also recruit RNase H enzymes that degrade the RNA strand of the RNA-DNA hybrid formed between Apatorsen and its target mRNA.

Technical Details

The efficiency of these reactions can be influenced by factors such as concentration, delivery method, and cellular uptake mechanisms.

Mechanism of Action

Process

Apatorsen operates through a multi-faceted mechanism:

  1. Target Binding: Upon administration, Apatorsen enters cells where it binds specifically to heat shock protein 27 mRNA.
  2. Gene Silencing: This binding leads to reduced levels of heat shock protein 27, which is associated with tumor survival and resistance mechanisms.
  3. Enhanced Sensitivity: By decreasing heat shock protein 27 levels, Apatorsen may sensitize cancer cells to chemotherapy or other treatments.

Data

Clinical studies have indicated that patients receiving Apatorsen in combination with standard therapies exhibit improved responses compared to those receiving standard therapy alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH, facilitating intravenous administration.

Chemical Properties

  • Stability: Enhanced stability due to phosphorothioate modifications.
  • Half-life: Extended half-life compared to unmodified oligonucleotides due to chemical modifications.

Relevant data from studies indicate optimal storage conditions and handling procedures to maintain integrity prior to use.

Applications

Scientific Uses

Apatorsen has significant potential in several areas:

Properties

CAS Number

1002331-21-6

Product Name

Apatorsen

IUPAC Name

1-[(2R,5R)-5-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[hydroxy-[[(2R,5R)-3-[hydroxy-[[(2R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(6-imino-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C224H304N79O116P19S19

Molecular Weight

7157 g/mol

InChI

InChI=1S/C224H304N79O116P19S19/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317)/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?/m1/s1

InChI Key

RMTMMKNSPRRFHW-SVAVBUBPSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=S)(O)OC3C[C@@H](O[C@@H]3COP(=S)(O)OC4C[C@@H](O[C@@H]4COP(=S)(O)OC5C[C@@H](O[C@@H]5COP(=S)(O)OC6C[C@@H](O[C@@H]6COP(=S)(O)OC7C[C@@H](O[C@@H]7COP(=S)(O)OC8C[C@@H](O[C@@H]8COP(=S)(O)OC9C[C@@H](O[C@@H]9COP(=S)(O)OC1C[C@@H](O[C@@H]1COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1C(C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.